molecular formula C10H13BrO B3329384 1-(2-Bromoethoxy)-4-ethylbenzene CAS No. 58826-79-2

1-(2-Bromoethoxy)-4-ethylbenzene

Cat. No.: B3329384
CAS No.: 58826-79-2
M. Wt: 229.11 g/mol
InChI Key: LYBYKJDNILLAHA-UHFFFAOYSA-N
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Description

1-(2-Bromoethoxy)-4-ethylbenzene (CAS: 2383384-61-8) is an aromatic ether characterized by a bromoethoxy (-OCH2CH2Br) group at the ortho position and an ethyl (-CH2CH3) substituent at the para position of the benzene ring. This compound is primarily used as an intermediate in organic synthesis, particularly in the preparation of heterocyclic derivatives such as pyrazoles . Its structural features, including the electron-donating ethyl group and the reactive bromine atom, make it a versatile building block for pharmaceuticals and agrochemicals.

Properties

IUPAC Name

1-(2-bromoethoxy)-4-ethylbenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13BrO/c1-2-9-3-5-10(6-4-9)12-8-7-11/h3-6H,2,7-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYBYKJDNILLAHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)OCCBr
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13BrO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(2-Bromoethoxy)-4-ethylbenzene can be synthesized through the Williamson ether synthesis. This involves the reaction of 4-ethylphenol with 2-bromoethanol in the presence of a strong base such as sodium hydride or potassium hydroxide. The reaction typically proceeds under reflux conditions to ensure complete conversion of the reactants to the desired product .

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Bromoethoxy)-4-ethylbenzene undergoes several types of chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by various nucleophiles, such as amines or thiols, to form new compounds.

    Oxidation: The ethyl group can be oxidized to form carboxylic acids or aldehydes.

    Reduction: The bromine atom can be reduced to form the corresponding ethoxy compound.

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and primary amines. Reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products:

    Nucleophilic Substitution: Products include azides, thiocyanates, and amines.

    Oxidation: Products include carboxylic acids and aldehydes.

    Reduction: Products include ethoxybenzene derivatives.

Scientific Research Applications

Overview

1-(2-Bromoethoxy)-4-ethylbenzene, with the chemical formula C10H13BrOC_{10}H_{13}BrO, is a compound that has garnered interest in various scientific fields due to its unique chemical properties. It is primarily recognized for its applications in organic synthesis, pharmaceuticals, and material science.

Organic Synthesis

This compound serves as an important intermediate in organic synthesis, particularly in the preparation of various functionalized aromatic compounds. Its bromine atom allows for nucleophilic substitution reactions, making it a versatile building block for synthesizing more complex molecules.

Key Reactions :

  • Nucleophilic Substitution : The bromine atom can be replaced by various nucleophiles such as amines or alcohols, facilitating the formation of new compounds.
  • Cross-Coupling Reactions : It can participate in cross-coupling reactions (e.g., Suzuki or Heck reactions) to form biaryl compounds, which are significant in pharmaceuticals and materials science.

Pharmaceutical Applications

This compound has potential applications in drug development due to its ability to modify biological activity through structural changes. The ethoxy group can enhance solubility and bioavailability, making derivatives of this compound suitable for medicinal chemistry.

Example Case Studies :

  • Antimicrobial Activity : Research indicates that derivatives of this compound exhibit antimicrobial properties against various bacterial strains, suggesting potential use in developing new antibiotics .
  • Cytotoxicity Studies : Some derivatives have shown cytotoxic effects on cancer cell lines, indicating their potential role as anticancer agents.

Material Science

In material science, this compound can be utilized in the synthesis of polymeric materials. Its reactivity allows it to be incorporated into polymer chains, enhancing material properties such as thermal stability and mechanical strength.

Applications Include :

  • Polymer Synthesis : Used as a monomer or comonomer in producing specialty polymers with tailored properties.
  • Coatings and Adhesives : Its chemical structure can improve adhesion properties and durability of coatings.

Data Table of Applications

Application AreaDetails
Organic SynthesisIntermediate for nucleophilic substitutions and cross-coupling reactions
PharmaceuticalsPotential antimicrobial and anticancer agents
Material ScienceUsed in polymer synthesis and coatings

Mechanism of Action

The mechanism of action of 1-(2-Bromoethoxy)-4-ethylbenzene involves its interaction with various molecular targets. The bromine atom can participate in electrophilic substitution reactions, while the ethoxy group can engage in hydrogen bonding and other interactions. These properties make it a versatile compound in both chemical and biological studies.

Comparison with Similar Compounds

Structural Comparison

Key structural analogs of 1-(2-Bromoethoxy)-4-ethylbenzene include:

Compound Name Substituents (Position) Key Structural Features
This compound Ethyl (para), BrOCH2CH2 (ortho) Ethyl enhances electron density; bromine enables nucleophilic substitution.
1-(2-Bromoethoxy)-4-methylbenzene Methyl (para), BrOCH2CH2 Methyl group reduces steric hindrance compared to ethyl.
1-(2-Bromoethoxy)-4-bromobenzene Bromo (para), BrOCH2CH2 Dual bromine atoms increase electrophilicity.
1-(2-Bromoethoxy)-2-phenylbenzene Phenyl (ortho), BrOCH2CH2 Bulky phenyl group affects reaction kinetics.

Key Observations :

  • Substituents at the para position (ethyl, methyl, bromo, or phenyl) modulate electronic and steric properties.
  • The ortho bromoethoxy group is conserved across analogs, enabling similar reactivity patterns .

Physical Properties Comparison

Compound Name Melting Point (°C) Boiling Point (°C/mmHg) Solubility
This compound Not reported Not reported Likely lipophilic
1-(2-Bromoethoxy)-4-methylbenzene 37–38 107–108 (8 mmHg) Soluble in DCM, THF
1-(2-Bromoethoxy)-4-bromobenzene Not reported Not reported Moderate polarity
4-Bromo-2-ethoxy-1-methylbenzene Similar to methyl analog 110–112 (10 mmHg) Soluble in ethers

Key Observations :

  • The methyl analog has a well-defined melting point (37–38°C), while the ethyl derivative lacks reported data, likely due to its discontinued status .
  • Boiling points correlate with molecular weight and substituent bulkiness.

Key Observations :

  • Phenyl substituents enhance toxicity, likely by improving membrane penetration .
  • Bromo substituents at the para position reduce activity, possibly due to increased polarity .

Biological Activity

1-(2-Bromoethoxy)-4-ethylbenzene (CAS No. 58826-79-2) is an organic compound that belongs to the class of substituted ethylbenzenes. Its structure consists of a bromine atom and an ethoxy group attached to a benzene ring, which may influence its biological activities. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

  • Molecular Formula : C10H13BrO
  • Molecular Weight : 229.12 g/mol
  • Structure : The compound features a bromine atom at the 2-position and an ethoxy group at the 4-position of the benzene ring.

Biological Activity Overview

The biological activity of this compound has been explored in various studies, revealing its potential in different pharmacological contexts.

This compound may interact with various biological targets due to its structural characteristics. Potential mechanisms include:

  • Receptor Modulation : The compound may act as a modulator for specific receptors, including peroxisome proliferator-activated receptors (PPARs), which are implicated in metabolic processes and inflammation .
  • Cell Proliferation Inhibition : Some studies suggest that brominated compounds can inhibit cell proliferation, potentially through pathways involving oxidative stress or apoptosis .

Case Studies and Experimental Data

  • PPAR Activation Studies : Research indicates that compounds similar to this compound exhibit PPAR activation, which is beneficial in treating metabolic disorders and inflammatory diseases .
  • Cytotoxicity Assays : In vitro studies have demonstrated that halogenated ethylbenzenes can exhibit cytotoxic effects on cancer cell lines. For instance, a study on related compounds showed significant inhibition of cell growth in various carcinoma models, suggesting that this compound might share similar properties .
  • Toxicological Assessments : Toxicological evaluations indicate that exposure to brominated compounds can lead to adverse effects, including neurotoxicity and reproductive toxicity, which necessitates careful consideration in therapeutic contexts .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
PPAR ActivationModulates metabolic pathways and inflammation
CytotoxicityInhibits growth in cancer cell lines
Toxicological EffectsPotential neurotoxic and reproductive effects

Table 2: Comparative Analysis of Ethylbenzene Derivatives

CompoundStructureBiological Activity
EthylbenzeneC6H5C2H5Low toxicity, industrial solvent
This compoundC10H13BrOPotential PPAR activator
4-Bromophenyl EthanolC8H9BrAntimicrobial properties

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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